3-Amino-5-(cyclohexylcarbamoyl)phenylboronic acid
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Overview
Description
3-Amino-5-(cyclohexylcarbamoyl)phenylboronic acid is a boronic acid derivative with the molecular formula C13H19BN2O3 and a molecular weight of 262.11 g/mol . This compound is characterized by the presence of an amino group, a cyclohexylcarbamoyl group, and a boronic acid moiety attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
The synthesis of 3-Amino-5-(cyclohexylcarbamoyl)phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrophenylboronic acid and cyclohexyl isocyanate.
Reduction: The nitro group of 3-nitrophenylboronic acid is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Carbamoylation: The resulting 3-amino-phenylboronic acid is then reacted with cyclohexyl isocyanate to form the desired product, this compound.
Chemical Reactions Analysis
3-Amino-5-(cyclohexylcarbamoyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Common reagents include palladium catalysts and bases like potassium carbonate (K2CO3).
Oxidation: The boronic acid moiety can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide (H2O2).
Substitution: The amino group can undergo substitution reactions with electrophiles to form substituted derivatives.
Scientific Research Applications
3-Amino-5-(cyclohexylcarbamoyl)phenylboronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-5-(cyclohexylcarbamoyl)phenylboronic acid involves its interaction with molecular targets such as enzymes. The boronic acid moiety can form reversible covalent bonds with the active site of serine proteases, inhibiting their activity. This interaction disrupts the normal function of the enzyme, leading to potential therapeutic effects .
Comparison with Similar Compounds
3-Amino-5-(cyclohexylcarbamoyl)phenylboronic acid can be compared with other boronic acid derivatives such as:
Phenylboronic Acid: Lacks the amino and cyclohexylcarbamoyl groups, making it less versatile in enzyme inhibition.
3-Aminophenylboronic Acid: Similar but lacks the cyclohexylcarbamoyl group, which may affect its binding affinity and specificity.
Cyclohexylboronic Acid: Lacks the phenyl and amino groups, limiting its applications in Suzuki-Miyaura coupling and enzyme inhibition.
The unique combination of functional groups in this compound enhances its versatility and effectiveness in various applications.
Properties
Molecular Formula |
C13H19BN2O3 |
---|---|
Molecular Weight |
262.11 g/mol |
IUPAC Name |
[3-amino-5-(cyclohexylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H19BN2O3/c15-11-7-9(6-10(8-11)14(18)19)13(17)16-12-4-2-1-3-5-12/h6-8,12,18-19H,1-5,15H2,(H,16,17) |
InChI Key |
UHPMORQFYZTQOD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C(=O)NC2CCCCC2)(O)O |
Origin of Product |
United States |
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